

A Technical Guide to the Physical Characteristics of Indole-3-Amidoxime Crystalline Solid

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Compound of Interest

Compound Name: Indole-3-amidoxime

Cat. No.: B124586

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-amidoxime is a versatile synthetic intermediate with significant potential in pharmaceutical development. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in drug design and synthesis. This technical guide provides a comprehensive overview of the known physical characteristics of **indole-3-amidoxime** in its crystalline solid form. It includes a summary of its physicochemical properties, detailed experimental protocols for its characterization, and a discussion of its potential applications in medicinal chemistry.

Physicochemical Properties

Indole-3-amidoxime is typically supplied as an off-white to light yellow crystalline solid.^[1] Its fundamental properties are summarized in the tables below. While specific experimental data for the melting point and detailed crystallographic structure of **indole-3-amidoxime** are not widely published, data for closely related indole oxime derivatives provide valuable reference points.

Table 1: General Physicochemical Data for Indole-3-Amidoxime

Property	Value	Source
Molecular Formula	C ₉ H ₉ N ₃ O	[2][3]
Molecular Weight	175.19 g/mol	[4]
Appearance	Crystalline solid	[2][3]
Color	Off-white to light yellow	[1]
Purity	≥97%	[2][3]
CAS Number	95649-37-9	[3][4]

Table 2: Solubility Data for Indole-3-Amidoxime

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	~14 mg/mL	[2][3]
Dimethylformamide (DMF)	~12.5 mg/mL	[2][3]
DMSO:PBS (pH 7.2) (1:10)	~0.1 mg/mL	[2][3]
Aqueous Buffers	Sparingly soluble	[2]

Table 3: Spectroscopic Data for Indole-3-Amidoxime

Technique	Wavelength (λ _{max})	Source
UV/Vis Spectroscopy	216, 280 nm	[3]

Experimental Protocols

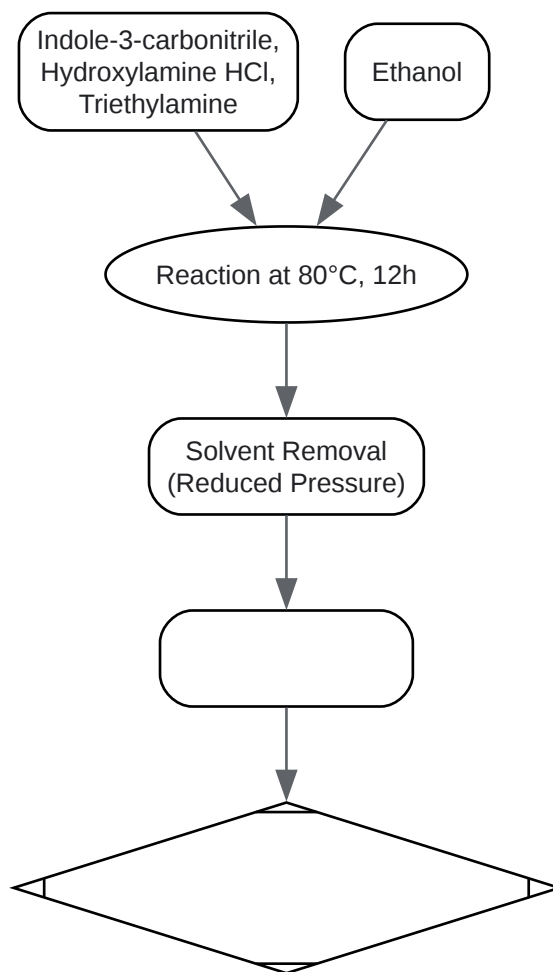
Detailed and standardized methodologies are crucial for the accurate characterization of **indole-3-amidoxime**. The following protocols are adapted from established laboratory techniques for the analysis of organic crystalline solids.

Synthesis of Indole-3-Amidoxime

A common synthetic route to **indole-3-amidoxime** involves the reaction of indole-3-carbonitrile with hydroxylamine.

- Procedure: To a round bottom flask containing ethanol, add indole-3-carbonitrile (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents). Heat the reaction mixture to 80°C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the solution to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by silica gel column chromatography using a mobile phase of 0-10% methanol in ethyl acetate.[4]

Synthesis Workflow of Indole-3-Amidoxime



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Caption: A flowchart illustrating the synthesis of **indole-3-amidoxime**.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

- Protocol:
 - Finely powder a small amount of the crystalline **indole-3-amidoxime**.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in a melting point apparatus.
 - Heat the sample at a rate of 10-20°C per minute initially, then slow to 1-2°C per minute as the expected melting point is approached.
 - Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range represents the melting point. For a pure compound, this range should be narrow (0.5-2°C).

Spectroscopic Characterization

NMR spectroscopy provides detailed information about the molecular structure.

- Protocol (^1H and ^{13}C NMR):
 - Dissolve 5-20 mg of **indole-3-amidoxime** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a clean NMR tube.
 - Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.
 - Acquire the spectrum on a calibrated NMR spectrometer.
 - Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR spectroscopy is used to identify the functional groups present in the molecule.

- Protocol (Attenuated Total Reflectance - ATR):
 - Place a small amount of the crystalline **indole-3-amidoxime** directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Collect the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

- Protocol:
 - Prepare a dilute solution of **indole-3-amidoxime** in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.
 - Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
 - Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

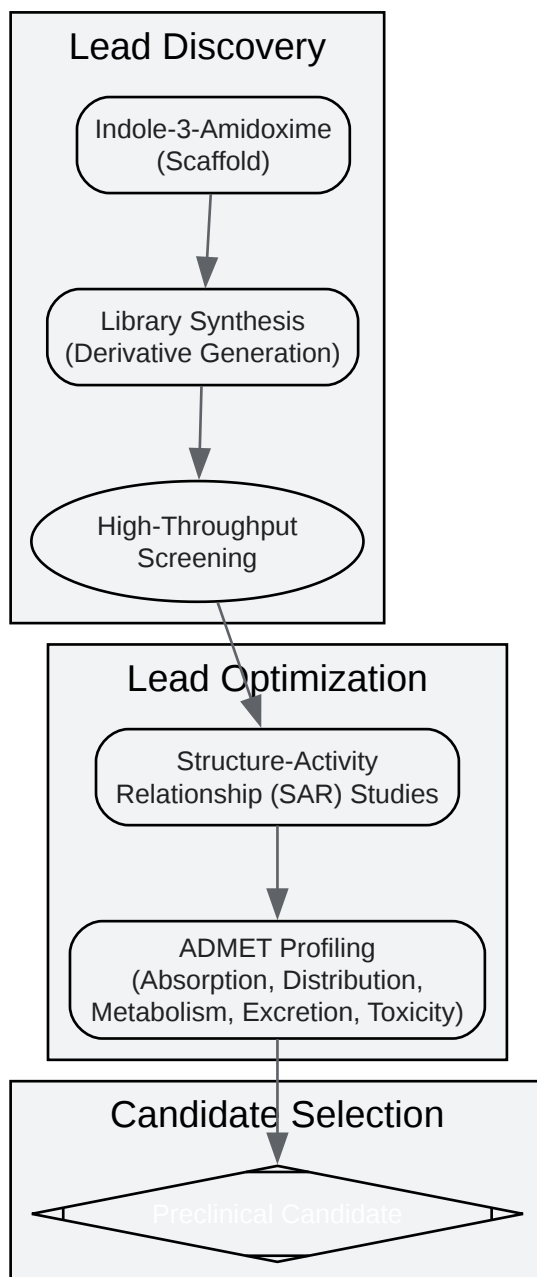
- Protocol:
 - Grow single crystals of **indole-3-amidoxime** of suitable size and quality, typically by slow evaporation of a saturated solution.
 - Mount a selected crystal on a goniometer head.
 - Place the mounted crystal in a single-crystal X-ray diffractometer.
 - Collect the diffraction data by rotating the crystal in the X-ray beam.

- Process the diffraction data to determine the unit cell parameters, space group, and atomic coordinates.
- Refine the crystal structure to obtain precise bond lengths, bond angles, and other structural details.

Role in Drug Discovery and Development

Indole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Amidoxime-containing compounds are also known to possess diverse pharmacological properties. The combination of these two moieties in **indole-3-amidoxime** makes it an attractive scaffold for the development of new therapeutic agents.

Indole-3-Amidoxime in Drug Discovery



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Caption: The potential role of **indole-3-amidoxime** in a drug discovery workflow.

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